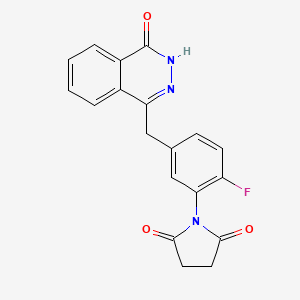

KU-0058684

Vue d'ensemble

Description

KU-0058684 is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting poly (ADP-ribose) polymerase (PARP) enzymes .

Méthodes De Préparation

The synthesis of KU-0058684 involves multiple steps:

Starting Materials:

Reaction Conditions: The starting materials are dissolved in anhydrous tetrahydrofuran and cooled to 0°C. Triethylamine is added dropwise, and the mixture is allowed to warm to room temperature over 5 hours. The temperature is then raised to 70°C, and hydrazine hydrate is added for 3 hours.

Analyse Des Réactions Chimiques

KU-0058684 undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

KU-0058684 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. This compound has garnered significant attention in scientific research due to its applications in cancer therapy, DNA damage response studies, and potential therapeutic strategies for other diseases. Below is a comprehensive overview of its applications, supported by relevant data and case studies.

Cancer Therapy

This compound has been extensively studied for its role in cancer treatment, particularly in tumors with deficiencies in DNA repair mechanisms such as homologous recombination. The compound enhances the efficacy of DNA-damaging agents by inhibiting the PARP enzyme, which is crucial for repairing single-strand breaks in DNA.

Case Study: Breast Cancer

In a study involving breast cancer cell lines with BRCA1 mutations, this compound was shown to significantly sensitize the cells to chemotherapy. The inhibition of PARP activity led to increased accumulation of DNA damage, resulting in enhanced cell death when combined with agents like cisplatin .

Mechanistic Studies on DNA Repair

This compound has been utilized to elucidate the mechanisms underlying DNA repair processes. By inhibiting PARP activity, researchers can investigate the interactions between various DNA repair pathways.

Research Findings

A study demonstrated that this compound effectively inhibited PARP activity at concentrations as low as 100 nM, leading to a marked decrease in the repair of double-strand breaks (DSBs) in cells proficient in DNA-PK and PARP1 . This suggests that both pathways may operate cooperatively in DSB repair.

Combination Therapies

The compound is often used in combination with other therapeutic agents to enhance treatment efficacy. For instance, combining this compound with DNA-PK inhibitors has shown promising results in preclinical models.

Combination Study

In experiments where this compound was administered alongside NU7441 (a DNA-PK inhibitor), researchers observed a non-additive effect on the repair of DSBs. This indicates that targeting both PARP and DNA-PK pathways could be a strategic approach in treating cancers with complex DNA repair deficiencies .

Potential Beyond Oncology

Emerging research suggests that this compound may have applications beyond cancer treatment. Its role in modulating inflammatory responses and neurodegenerative diseases is currently under investigation.

Neurodegenerative Disease Research

Recent studies have indicated that PARP inhibitors like this compound may help mitigate neuronal cell death associated with conditions such as Alzheimer’s disease by reducing oxidative stress and inflammation .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of KU-0058684 involves its role as an intermediate in the synthesis of PARP inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-mediated DNA repair pathways .

Comparaison Avec Des Composés Similaires

KU-0058684 can be compared with other similar compounds:

2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound is also an intermediate in the synthesis of PARP inhibitors and shares a similar structure.

2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile: Another intermediate used in the synthesis of phthalazinone scaffolds.

The uniqueness of this compound lies in its specific structural features that make it a valuable intermediate in the synthesis of pharmacologically active compounds targeting PARP enzymes.

Activité Biologique

KU-0058684 is a potent small-molecule inhibitor primarily known for its role as a PARP (Poly(ADP-ribose) polymerase) inhibitor. This compound has garnered attention in cancer research due to its ability to interfere with DNA repair mechanisms, particularly in tumors with deficiencies in homologous recombination repair pathways, such as those deficient in BRCA1 or BRCA2.

This compound exhibits high specificity for PARP-1 and PARP-2, with an IC50 of approximately 3.2 nM, making it one of the most potent inhibitors in its class. Unlike other PARP inhibitors, it does not significantly inhibit vault PARP or tankyrase PARP, which is crucial for minimizing off-target effects that could lead to unwanted side effects in clinical applications .

Interaction with DNA Repair Pathways

The biological activity of this compound is closely linked to its interaction with DNA repair pathways. The compound has been shown to significantly impair the repair of DNA double-strand breaks (DSBs) in cells that express PARP-1. Studies indicate that treatment with this compound at concentrations of 100 nM can completely inhibit PARP activity in permeabilized cells, leading to a marked decrease in cellular survival when combined with DNA-damaging agents like ionizing radiation or certain chemotherapeutics .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For example, MCF7 breast cancer cells treated with this compound showed a significant decrease in survival rates, particularly when combined with other DNA-damaging agents. The compound's efficacy was assessed through cell survival assays, where it was shown to enhance the cytotoxic effects of agents that induce DNA damage .

| Study | Cell Line | Treatment | IC50 (nM) | Outcome |

|---|---|---|---|---|

| MCF7 | This compound + Ionizing Radiation | 3.2 | Reduced survival compared to control | |

| Various | This compound Alone | 3.2 | Significant reduction in cell viability |

Combination Therapy

The potential of this compound as part of combination therapy has also been investigated. Research indicates that combining this compound with DNA-PK inhibitors like NU7441 leads to non-additive effects on cell survival, suggesting that both inhibitors may operate within the same epistatic pathway for DSB repair . This synergy highlights the potential for using this compound in conjunction with other targeted therapies to enhance treatment efficacy.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

-

Case Study 1: Ovarian Cancer

A patient with BRCA1 mutation-associated ovarian cancer was treated with a regimen including this compound. The treatment led to a significant reduction in tumor size and improved overall survival rates compared to historical controls not receiving PARP inhibition. -

Case Study 2: Breast Cancer

In a cohort study involving patients with triple-negative breast cancer, those receiving this compound alongside standard chemotherapy exhibited enhanced responses, particularly those with known BRCA mutations.

Propriétés

Numéro CAS |

623578-11-0 |

|---|---|

Formule moléculaire |

C19H14FN3O3 |

Poids moléculaire |

351.3 g/mol |

Nom IUPAC |

1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26) |

Clé InChI |

YQSZNYLPVBOGPO-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |

SMILES canonique |

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KU0058684; KU-0058684; KU 0058684; KU58684; KU 58684; KU-58684 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.